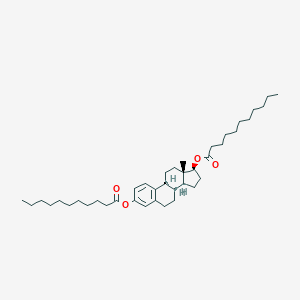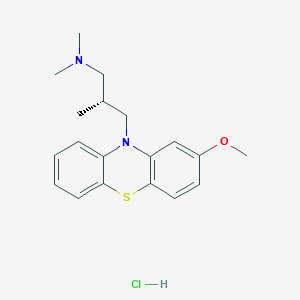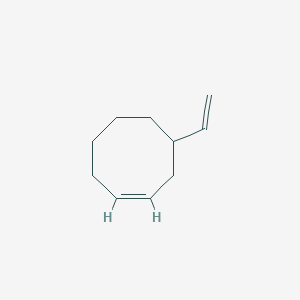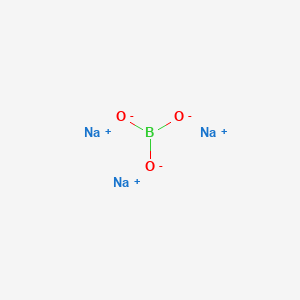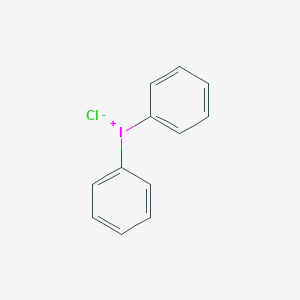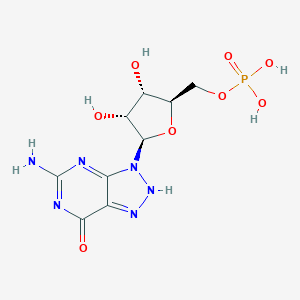
Sodium selenide
Overview
Description
Sodium selenide is a chemical compound with notable applications in various fields due to its unique properties. It is essential in materials science, electrochemistry, and the development of novel battery technologies.
Synthesis Analysis
This compound can be synthesized through several methods, including the reduction of elemental selenium with sodium hydride, resulting in compounds like sodium diselenide (Na2Se2) and, under specific conditions, this compound (Na2Se) (Krief & Derock, 2002). Mechanochemical activation has also been employed for the synthesis of sodium selenite from SeO2 and Na2CO3 mixtures, showcasing an alternative approach to this compound derivatives (Branković et al., 1998).
Molecular Structure Analysis
The structure of this compound-related compounds can be complex, involving various elements and structural configurations. For example, quaternary seleno-gallates containing sodium and rare-earth metals have been synthesized, showing structures composed of layers of GaSe4 tetrahedra connected by alkali-metal and trivalent rare-earth metal cations (Choudhury & Dorhout, 2008).
Chemical Reactions and Properties
This compound participates in various chemical reactions, forming compounds with significant electrochemical and physical properties. For instance, the reaction mechanism of this compound confined within single-walled carbon nanotubes has implications for Na-Se batteries, indicating the potential for high-performance energy storage devices (Wang et al., 2019).
Physical Properties Analysis
The physical properties of this compound and related selenides are crucial for their application in batteries. Metal selenides have been explored for high-performance sodium-ion batteries, with studies focusing on overcoming challenges related to volume change during cycling and enhancing electrochemical stability (Luo et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with other compounds, play a vital role in its applications. Research on bimetallic selenides has revealed the importance of phase boundaries in improving electrochemical performance for energy applications, highlighting the complex chemical behavior of this compound derivatives (Fang et al., 2019).
Scientific Research Applications
Energy Storage : Sodium selenide is utilized in sodium ion batteries (SIBs) due to its high theoretical capacity. However, issues like volume change during cycling pose challenges. Research focuses on enhancing electrochemical stability and performance through strategies like coupling with carbonaceous materials, structural design, and optimizing material composition (Luo et al., 2020).
Nutritional Supplementation in Animals : this compound is used to prevent selenium deficiency in ruminants. Research has explored encapsulated sodium selenite for better selenium absorption, demonstrating that encapsulation increases bioavailability in the intestinal environment (Romero-Pérez et al., 2009).
Medical Applications : this compound has been studied for its effects on various medical conditions. For instance, in HIV-infected patients, it impacts plasma glutathione levels and lymphocyte subpopulations (Look et al., 1998). Additionally, it has been evaluated for treating oxidative stress in severe sepsis (Woth et al., 2014) and for its antitumor effects in cancer treatment (Kim et al., 2021).
Neuroscience and Cell Biology : this compound induces apoptosis in cultured cortical neurons and influences the expression of apoptosis-related genes, providing insights into cellular mechanisms and potential therapeutic applications (Xiao et al., 2006).
Material Science : In material science, this compound is used for synthesizing selenium/selenide/carbon composites with high sodium storage capacity. This has implications for developing advanced energy storage materials (Yang et al., 2019).
Agriculture : It is also used in agriculture for biofortification and improving the quality of crops like white lupine (Seregina et al., 2021).
Mechanism of Action
Target of Action
Sodium selenide, also known as dithis compound, is a form of selenium, an essential trace element. Selenium is incorporated into many different selenoproteins which serve various functions throughout the body . It is particularly important as a component of glutathione peroxidase, an important enzyme in the prevention of cellular damage by free radicals and reactive oxygen species .
Mode of Action
Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA. This sequence is recognized by RNA stem-loop structures called selenocysteine inserting sequences (SECIS). These structures require the binding of SECIS binding proteins (SBP-2) to recognize selenocysteine . This compound reacts with acids to produce toxic hydrogen selenide gas . The compound reacts with electrophiles to produce the selenium compounds .
Biochemical Pathways
Selenium is known to be a dose-dependent essential trace element in diverse organisms. Organisms can convert inorganic forms of selenium from the environment into organic forms, such as selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine, respectively . This compound is readily oxidized to polyselenides .
Result of Action
Selenium is an essential micronutrient that plays a crucial role in metabolism. It also has antioxidant properties, protecting cell components from oxidative damage due to peroxides produced during cellular metabolism . This compound reacts with water, easily undergoing hydrolysis to give mixtures of sodium biselenide (NaSeH) and hydroxide .
Action Environment
Selenium’s action can be influenced by environmental factors. For instance, geogenic and anthropogenic activities govern selenium in the environment. Environmental biogeochemical conditions control the bioavailability and the nature of selenium species . This compound is highly sensitive to water, easily undergoing hydrolysis .
Safety and Hazards
Future Directions
Rechargeable room-temperature sodium–sulfur (Na–S) and sodium–selenium (Na–Se) batteries are gaining extensive attention for potential large-scale energy storage applications owing to their low cost and high theoretical energy density . This research broadens the development prospect of transition metal selenides as anodes in SIBs .
properties
IUPAC Name |
disodium;selenium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.Se/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQBLCVGUWPDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Se-2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2Se | |
| Record name | Sodium selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1313-86-6 (Na2-Se6), 1313-85-5 (Parent) | |
| Record name | Sodium selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5061661 | |
| Record name | Sodium selenide (Na2Se) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Turns red and deliquesces in air; [Merck Index] Gray crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Sodium selenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21722 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1313-85-5, 1313-86-6 | |
| Record name | Sodium selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium selenide (Na2Se) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium selenide (Na2Se) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FEK1K7WCE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details























Q & A
Q1: How does sodium selenide exert its toxic effect in biological systems?
A1: this compound acts as a donor for hydrogen selenide (H2Se), a toxic agent. Research has shown that in yeast cells, hydrogen selenide induces DNA double-strand breaks via an oxygen-dependent reaction, triggering G2/M checkpoint activation and chromosome fragmentation. [] This DNA damage is the primary cause of its toxicity. []
Q2: Does this compound interact with specific biomolecules other than DNA?
A2: While the primary target of this compound toxicity appears to be DNA, it's important to note that hydrogen selenide, released from this compound, readily reacts with thiols. [] This suggests potential interactions with thiol-containing proteins and enzymes, although further research is needed to elucidate the specific consequences of these interactions.
Q3: Does the presence of metal ions influence the toxicity of this compound?
A3: Yes, studies have shown that certain metal ions can neutralize the toxicity of this compound. Metal ions like Ag+, Cd2+, Cu2+, Hg2+, Pb2+ and Zn2+ form insoluble colloids with selenide, effectively sequestering it. [] Other ions like Co2+ and Ni2+ protect cells by forming insoluble metal-selenide complexes and catalyzing hydrogen selenide oxidation. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is Na2Se. Its molecular weight is 126.94 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While specific spectroscopic data for this compound is not extensively provided in the research papers, its presence and reactions are often confirmed indirectly. For instance, the formation of metal-selenide complexes is often characterized by techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM). [] Electron spin resonance (ESR) has been used to detect the presence of hydroxyl radicals upon exposure of this compound solution to oxygen. []
Q6: Can this compound be used for the synthesis of nanomaterials?
A7: Yes, this compound is a valuable reagent in nanomaterial synthesis. It has been successfully used in the one-pot synthesis of cobalt selenide nanoparticles, with sodium formaldehyde sulfoxylate acting as both a reducing agent and a surfactant to control particle growth. []
Q7: Does this compound participate in any catalytic reactions?
A8: While this compound itself might not be the catalyst, it plays a crucial role in generating catalytic species. For example, research shows that carboalkoxy this compound, potentially formed from this compound, can act as an intermediate in the selenium-catalyzed synthesis of carbonates from alkoxides, carbon monoxide, and oxygen. []
Q8: Can this compound be used for the synthesis of specific organic compounds?
A9: Yes, this compound is a versatile reagent in organic synthesis. It has been employed in the preparation of various compounds like dialkyl selenides, [] substituted selenophenes, [] divinylic selenides, [] isoselenochromenes, [] and (Z,Z)-3,3′-selanediylbis(2-propenamides). []
Q9: Have computational methods been used to study this compound and its reactions?
A10: While the provided research papers don't extensively discuss computational studies on this compound itself, density functional theory (DFT) calculations were used to investigate the electronic properties of sulfur, selenium, and tellurium analogues of 1,8-anthraquinone-18-crown-5 and their complexes with lead(II) and magnesium(II). [] This highlights the applicability of computational methods in understanding the behavior of selenium-containing compounds.
Q10: How does the structure of selenophene derivatives influence their glutathione peroxidase-like activity?
A11: Studies on (Z,Z)-3,3′-selanediylbis(2-propenamides) revealed that the substituents on the amide group significantly influenced their glutathione peroxidase-like activity. [] Specifically, the presence of two lipophilic cyclohexyl substituents led to significantly higher activity compared to other derivatives. []
Q11: Are there any specific challenges associated with the handling and storage of this compound?
A12: this compound is known to be sensitive to air and moisture. Therefore, it's typically handled and stored under an inert atmosphere to prevent oxidation and degradation. [, ]
Q12: What safety precautions should be taken when handling this compound?
A12: Given the toxicity of this compound and its potential to release hydrogen selenide gas, it's crucial to handle it with extreme care. Appropriate personal protective equipment, including gloves and respirators, should be worn. Work should be conducted in a well-ventilated area or under a fume hood to minimize exposure.
Q13: How is selenium metabolized in the body, and how does this relate to this compound?
A14: While this compound itself is not a common dietary form of selenium, it provides insights into the metabolism of selenium compounds. Research on various selenium supplements, including sodium selenite and selenopyrane, highlights that selenium metabolism often involves the formation of hydrogen selenide, which is further metabolized into various selenoproteins or excreted. []
Q14: Has this compound been studied in animal models?
A15: this compound has been used in animal studies, primarily to investigate its toxicity and the impact of metal ions on its toxicity. [, ] It has also been explored as a tool for retrograde tracing of zinc-containing neurons in rats. [, ]
Q15: What were the findings of the animal studies using this compound for retrograde tracing?
A16: Studies utilizing this compound as a retrograde tracer revealed the presence of zinc-rich boutons in the rat visual cortex. [] Specifically, injections of this compound into area Oc1 of the rat brain led to the retrograde labeling of neuronal cell bodies in the contralateral cortex, primarily in layers 2-3 and 6. [] This suggested the existence of zinc-rich and zinc-poor callosal projection systems. []
Q16: Are there any known mechanisms of resistance to the toxic effects of this compound?
A17: While specific resistance mechanisms haven't been extensively studied, research on yeast has identified genes involved in homologous recombination and DNA damage checkpoint pathways that, when deleted, increase sensitivity to this compound. [] This suggests that cellular mechanisms involved in DNA repair play a role in mitigating its toxicity.
Q17: What is the primary mechanism of toxicity associated with this compound?
A18: The primary mechanism of this compound toxicity is attributed to the generation of hydrogen selenide (H2Se), which induces oxidative stress and DNA double-strand breaks in cells. [, ] This DNA damage can ultimately lead to cell death. []
Q18: What are the implications of this compound's oxygen-dependent toxicity?
A19: The oxygen-dependent nature of this compound's toxicity highlights the importance of handling this compound cautiously. [] Exposure to air can increase the risk of H2Se formation and subsequent toxic effects. This also suggests that strategies aimed at reducing oxidative stress might offer some protection against its toxicity.
Q19: Are there alternative compounds to this compound for specific applications?
A19: Yes, depending on the application, alternatives to this compound exist. For instance, in organic synthesis, other selenium-containing reagents like dialkyl diselenides or selenols might be used. Similarly, other metal chalcogenides could be considered for nanomaterial synthesis.
Q20: Are there specific considerations for the disposal of this compound waste?
A20: Given its toxicity, this compound waste should be handled and disposed of following appropriate regulations and guidelines for hazardous materials. It's essential to prevent its release into the environment due to potential ecotoxicological concerns.
Q21: What research tools and resources are essential for studying this compound?
A21: Research involving this compound necessitates access to specialized equipment and facilities, including:
- Glove boxes and inert atmosphere setups: For handling air- and moisture-sensitive compounds. [, ]
- Spectroscopic techniques: Such as UV-Vis, IR, NMR, and potentially X-ray photoelectron spectroscopy (XPS) for characterizing this compound and its reaction products. [, , ]
- Microscopy tools: Like TEM and SEM for analyzing the morphology and size of nanoparticles synthesized using this compound. []
Q22: What are some key historical milestones in the research and applications of this compound?
A27:
- Neuroanatomical tracer: In 1982, this compound was introduced as a tool for tracing zinc-containing neurons. [] This marked a significant development in neuroscience research.
- Toxicity studies: More recently, studies have investigated the mechanisms of this compound toxicity, particularly its impact on DNA integrity. []
Q23: What are some examples of cross-disciplinary applications of this compound research?
A23:
- Neuroscience and Chemistry: The use of this compound as a neuroanatomical tracer highlights the synergy between chemistry and neuroscience, enabling researchers to visualize and study specific neuronal pathways. [, ]
- Materials Science and Chemistry: The application of this compound in the synthesis of nanomaterials like cobalt selenide nanoparticles exemplifies the collaboration between materials scientists and chemists in developing novel materials with tailored properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
